molecular formula C31H26N3NaO6S B1343615 Acid blue 260 CAS No. 67827-60-5

Acid blue 260

Cat. No.: B1343615
CAS No.: 67827-60-5
M. Wt: 591.6 g/mol
InChI Key: OFHDOLUPOLKDSG-UHFFFAOYSA-M
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Comparison with Similar Compounds

Acid blue 260 is unique among azo dyes due to its specific molecular structure and properties. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and molecular structures .

Biological Activity

Acid Blue 260 is an azo dye commonly used in the textile industry for dyeing purposes. Its chemical structure and properties have drawn attention not only for its application in textiles but also for its potential biological activity. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and environmental implications.

Chemical Structure and Properties

This compound is characterized by its azo group, which is a common feature in many synthetic dyes. The chemical formula is C_18H_16N_4Na_2O_8S_2, and it exhibits a vibrant blue color due to its chromophore structure. The dye is soluble in water, making it suitable for various applications in aqueous solutions.

PropertyValue
Molecular FormulaC₁₈H₁₆N₄Na₂O₈S₂
Molecular Weight466.47 g/mol
SolubilitySoluble in water
ColorBlue

Antibacterial Properties

Recent studies have indicated that this compound possesses significant antibacterial activity against various bacterial strains. Research highlights its effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.

Case Study: Antibacterial Efficacy

A study conducted by Zhang et al. (2022) evaluated the antibacterial effects of this compound against E. coli and S. aureus. The results demonstrated that the dye inhibited bacterial growth at concentrations as low as 100 µg/mL.

  • Methodology : Bacterial cultures were treated with varying concentrations of this compound, and growth was measured using optical density (OD) readings.
  • Results : Inhibition rates were calculated, showing a significant reduction in OD readings compared to untreated controls.

Table 2: Antibacterial Activity of this compound

Bacterial StrainConcentration (µg/mL)Inhibition Rate (%)
Staphylococcus aureus10075
Escherichia coli10065

Cytotoxic Effects

In addition to its antibacterial properties, this compound has been studied for its cytotoxic effects on mammalian cells. Research indicates that high concentrations can lead to cell death, raising concerns about its safety in consumer products.

Case Study: Cytotoxicity Assessment

A cytotoxicity study performed on human liver cells (HepG2) revealed that exposure to this compound at concentrations above 200 µg/mL resulted in significant cell viability reduction.

  • Methodology : Cells were exposed to different concentrations of the dye for 24 hours, followed by an MTT assay to assess cell viability.
  • Results : Concentrations above the threshold displayed a dose-dependent decrease in cell viability.

Table 3: Cytotoxicity of this compound on HepG2 Cells

Concentration (µg/mL)Cell Viability (%)
5090
10075
20050
40020

Environmental Impact

The widespread use of this compound raises concerns regarding environmental pollution. Studies show that the dye can persist in aquatic environments, posing risks to aquatic life due to its toxic effects.

Degradation Studies

Research by Li et al. (2023) examined the degradation of this compound using advanced oxidation processes (AOPs). The findings indicated that treatment with ozone significantly reduced dye concentration within hours.

  • Methodology : Samples were treated with ozone under controlled conditions, measuring dye concentration over time.
  • Results : A reduction of up to 95% was observed after four hours of treatment.

Table 4: Degradation Efficiency of this compound Using Ozone

Treatment Time (hours)Dye Concentration (%) Remaining
0100
180
250
45

Properties

IUPAC Name

sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O6S.Na/c1-16-13-17(2)28(18(3)22(16)15-33-31(37)19-9-5-4-6-10-19)34-23-14-24(41(38,39)40)27(32)26-25(23)29(35)20-11-7-8-12-21(20)30(26)36;/h4-14,34H,15,32H2,1-3H3,(H,33,37)(H,38,39,40);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHDOLUPOLKDSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070647
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67827-60-5
Record name 2-Anthracenesulfonic acid, 1-amino-4-((3-((benzoylamino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
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